REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[CH:7]2[CH2:8][CH:3]1[CH2:4][CH2:5][C:6]12[O:10][CH2:9]1.CC([C@@H]1CC=[C:18]([CH2:21][OH:22])CC1)=C.C([O-])(=O)C.CC(CC(O)=O)=O>C(O)(=O)C.O>[CH3:11][C:2]([CH:3]1[CH2:4][CH:5]=[C:6]([CH2:9][O:10][C:21]([CH3:18])=[O:22])[CH2:7][CH2:8]1)=[CH2:1]
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
CC1(C2CCC3(C1C2)CO3)C
|
Name
|
epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
perillyl alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)[C@H]1CCC(=CC1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(=O)O
|
Name
|
material
|
Quantity
|
1600 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
540 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled condenser
|
Type
|
TEMPERATURE
|
Details
|
Within minutes the internal temperature of the reaction mixture increased to roughly 150° C
|
Type
|
CUSTOM
|
Details
|
Of the 1600 grams of crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
DISTILLATION
|
Details
|
one-half was placed into the one-liter distillation flask
|
Type
|
TEMPERATURE
|
Details
|
the distillation flask was then heated to 110° C.
|
Type
|
TEMPERATURE
|
Details
|
gradually increased to 150° C
|
Type
|
CUSTOM
|
Details
|
Under these conditions the acetic acid present in the crude mixture was removed first
|
Type
|
CUSTOM
|
Details
|
collected in the traps
|
Type
|
CUSTOM
|
Details
|
Alternatively before hand, the crude reaction mixture
|
Type
|
DISTILLATION
|
Details
|
was fractionally distilled under vacuum so that all the volatiles that
|
Type
|
CUSTOM
|
Details
|
were removed
|
Type
|
DISTILLATION
|
Details
|
The resulting residue was then placed into the distillation
|
Type
|
CUSTOM
|
Details
|
Once all the volatiles were removed in a twelve hour period
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C1CCC(=CC1)COC(=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |